molecular formula C13H21NO3 B2565555 Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate CAS No. 2550996-86-4

Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate

Cat. No.: B2565555
CAS No.: 2550996-86-4
M. Wt: 239.315
InChI Key: ISMLMWDQZJCALX-TVQRCGJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate (CAS 2550996-86-4) is a sophisticated chiral compound with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol . It features a fused bicyclo[3.2.0]heptane scaffold, a structure of high interest in medicinal chemistry due to its conformational rigidity and similarity to bioactive natural products. The molecule integrates a ketone group at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amine, making it a valuable, multifunctional synthetic intermediate for advanced research applications . The Boc-carbamate group is a pivotal structural motif in modern drug discovery, renowned for its excellent chemical and proteolytic stability, which often surpasses that of amide bonds . This group can act as a peptide bond surrogate, helping to improve the metabolic stability and cell membrane permeability of potential drug candidates . Furthermore, the Boc group serves as a critical protecting group for amines in multi-step organic synthesis, allowing for the precise construction of complex molecules . Its strategic inclusion in this compound provides researchers with a handle for further molecular diversification. In research settings, this compound's unique structure offers significant value. The bicyclo[3.2.0]heptane core is a privileged scaffold, and its combination with the carbamate functionality makes it a promising building block for developing novel pharmacological agents. Research indicates that heterocyclic compounds, particularly five-membered rings and complex bicyclic systems, are essential components of many FDA-approved antibiotics and other therapeutics . The stereospecific (1S,5R) configuration of this reagent is crucial for studying stereospecific interactions in biological systems. Consequently, this compound is primarily employed in the synthesis of new chemical entities for antibacterial discovery , the exploration of heterocyclic chemistry, and as a key intermediate in designing potent enzyme inhibitors . This product is intended for research and further chemical manufacturing in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13-6-4-9(13)10(15)5-7-13/h9H,4-8H2,1-3H3,(H,14,16)/t9-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLMWDQZJCALX-TVQRCGJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]12CC[C@H]1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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